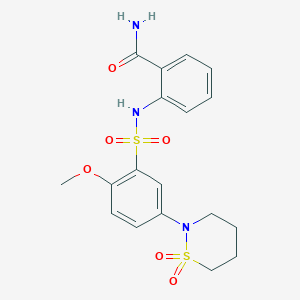
MFCD10044404
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD10044404 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
The synthesis of MFCD10044404 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Sol-Gel Process: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. It is widely used for the preparation of metal oxides and other compounds.
Chemical Vapor Deposition (CVD): This technique is used to produce high-purity, high-performance solid materials. It involves the chemical reaction of gaseous precursors on a substrate.
Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.
Chemical Reactions Analysis
MFCD10044404 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced species.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MFCD10044404 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Biology: It is used in the study of biological systems and processes, including enzyme reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of MFCD10044404 involves its interaction with specific molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the conversion of reactants to products. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
MFCD10044404 can be compared with other similar compounds, such as:
Sodium Hydroxide (NaOH): Both compounds are used in various chemical reactions, but this compound has unique properties that make it suitable for specific applications.
Titanium Dioxide (TiO2): Both compounds are used in industrial applications, but this compound has different reactivity and stability characteristics.
Magnetite (Fe3O4): Both compounds have applications in nanotechnology and biomedical research, but this compound has distinct properties that make it suitable for specific uses.
Properties
IUPAC Name |
2-[[5-(1,1-dioxothiazinan-2-yl)-2-methoxyphenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c1-27-16-9-8-13(21-10-4-5-11-28(21,23)24)12-17(16)29(25,26)20-15-7-3-2-6-14(15)18(19)22/h2-3,6-9,12,20H,4-5,10-11H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKVAEILURZSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














